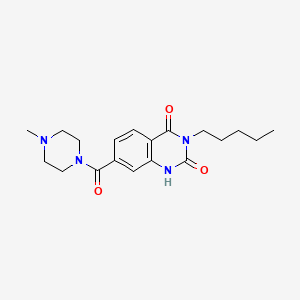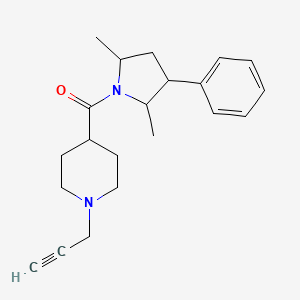![molecular formula C19H16N6O B2869626 2-(3-{[6-Oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyridine-3-carbonitrile CAS No. 2202166-74-1](/img/structure/B2869626.png)
2-(3-{[6-Oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyridine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-{[6-Oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyridine-3-carbonitrile is a complex organic compound. Its unique structure features a combination of pyridine, pyridazinone, and azetidine moieties, making it an interesting molecule for research in fields such as medicinal chemistry and pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-{[6-Oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyridine-3-carbonitrile often involves a multi-step reaction sequence Typically, the preparation starts with the formation of the pyridazinone ring, which is then coupled with the azetidine moiety
Industrial Production Methods: Industrial-scale production employs robust catalytic processes to ensure high yields and purity. The processes are optimized for cost-efficiency and scalability, often utilizing automated systems and continuous flow reactors.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often targeting the pyridine rings.
Reduction: Reduction reactions may reduce the carbonitrile group to corresponding amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, modifying functional groups attached to the pyridine rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic media.
Reduction: Commonly used reducing agents include lithium aluminum hydride or hydrogenation with a palladium catalyst.
Substitution: Utilizing reagents such as alkyl halides or aryl chlorides under conditions like the presence of a base or acid catalyst.
Major Products:
From Oxidation: Oxidized derivatives of the pyridine rings.
From Reduction: Amine derivatives from the reduction of carbonitrile groups.
From Substitution: Various substituted pyridine derivatives depending on the substituent used.
科学研究应用
Chemistry: Used as a building block in organic synthesis to develop new compounds with potential biological activities.
Biology: Investigated for its interaction with biological macromolecules, studying how it binds to proteins or DNA.
Medicine: Explored for its potential therapeutic applications, such as in the development of anti-cancer or anti-inflammatory drugs.
Industry: Utilized in materials science for the development of new polymers or as a precursor in the synthesis of complex chemicals used in agriculture or electronics.
作用机制
The compound exerts its effects through its interaction with specific molecular targets, such as enzymes or receptors. The pyridazinone and pyridine moieties often play a critical role in binding to these targets, modulating biological pathways. The exact mechanism may vary depending on the specific application, but commonly involves inhibition or activation of enzymatic activity or receptor binding.
相似化合物的比较
3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl derivatives: : Share the pyridazinone moiety but lack the azetidine component.
Azetidin-1-yl derivatives: : Contain the azetidine ring but do not have the pyridazinone moiety.
Pyridine-3-carbonitrile derivatives: : Include the pyridine and carbonitrile groups but miss the azetidine and pyridazinone moieties.
属性
IUPAC Name |
2-[3-[(6-oxo-3-pyridin-3-ylpyridazin-1-yl)methyl]azetidin-1-yl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O/c20-9-15-3-2-8-22-19(15)24-11-14(12-24)13-25-18(26)6-5-17(23-25)16-4-1-7-21-10-16/h1-8,10,14H,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IILIHKYFDSWLRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=C(C=CC=N2)C#N)CN3C(=O)C=CC(=N3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4-fluorophenyl)-N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2869546.png)
![1-(4-Fluoro-2-methylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2869547.png)
![N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)pivalamide](/img/structure/B2869549.png)


![ethyl 2-[(2Z)-6-sulfamoyl-2-[(5,6,7,8-tetrahydronaphthalene-2-carbonyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2869555.png)

![Benzo[d]thiazol-2-yl(7-phenyl-1,4-thiazepan-4-yl)methanone](/img/structure/B2869559.png)

![(E)-3-(4-fluorophenyl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acrylamide](/img/structure/B2869564.png)


